molecular formula C19H19N3O3S B2375887 2-(2-methoxyethoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)isonicotinamide CAS No. 2034430-95-8

2-(2-methoxyethoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)isonicotinamide

Cat. No. B2375887
M. Wt: 369.44
InChI Key: NRTFGQVYVDIWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)isonicotinamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key signaling protein that regulates cell survival, growth, and metabolism. Inhibition of AKT has potential therapeutic applications in cancer, diabetes, and other diseases.

Scientific Research Applications

Carrier-Mediated Uptake of Novel Small-Molecule Survivin Suppressants

A study on YM155 monobromide, a novel small-molecule survivin suppressant, revealed its potent antitumor activity and carrier-mediated uptake into cancer cells. This compound demonstrates significant potential in targeting survivin for cancer therapy, showcasing the importance of understanding specific carrier mechanisms for drug delivery and efficacy (Minematsu et al., 2009).

Fluorescence Bioimaging Applications

Research on squaraine derivatives highlighted their significant potential for fluorescence bioimaging applications. These compounds exhibit high two-photon absorption (2PA) cross sections, making them excellent candidates for deep tissue imaging and other bioimaging applications, illustrating the versatility of chemically engineered compounds for advanced imaging techniques (Chang et al., 2019).

Novel Synthesis Methods for Functionalized Compounds

The development of new synthetic methods for functionalized compounds, such as the facile access to highly fluorescent nanofibers and microcrystals from 2-phenyl-benzoxazole derivatives, showcases the innovation in creating materials with specific properties for potential applications in nanotechnology and materials science (Ghodbane et al., 2012).

properties

IUPAC Name

2-(2-methoxyethoxy)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-21-17(12-26-13)14-4-3-5-16(10-14)22-19(23)15-6-7-20-18(11-15)25-9-8-24-2/h3-7,10-12H,8-9H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTFGQVYVDIWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=NC=C3)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyethoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)isonicotinamide

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